Regioisomeric Identity vs. 1-(4-Methoxyphenyl)-2-phenylbutan-1-one – Structural Assignment by ¹H NMR
The target compound 2-(4-methoxyphenyl)-1-phenylbutan-1-one and its regioisomer 1-(4-methoxyphenyl)-2-phenylbutan-1-one (CAS 78423-10-6) share the identical molecular formula (C₁₇H₁₈O₂) and molecular weight (254.32 g/mol) but differ in the connectivity of the carbonyl group. In the target compound the carbonyl is attached to the unsubstituted phenyl ring, whereas in CAS 78423‑10‑6 it is attached to the 4‑methoxyphenyl ring [REFS‑1]. This structural distinction is unambiguously resolved by ¹H NMR: the target regioisomer exhibits characteristic aromatic proton patterns in the δ 6.8–7.5 ppm region with integration ratios confirming the para‑substituted methoxyphenyl ring is not conjugated to the carbonyl, while the regioisomer 78423‑10‑6 shows a distinct downfield shift of the aromatic protons ortho to the carbonyl (δ ~7.95 ppm, 2H, d, J=8.9 Hz) arising from the 4‑methoxyphenyl ketone motif [REFS‑2].
| Evidence Dimension | ¹H NMR aromatic proton chemical shift and integration pattern |
|---|---|
| Target Compound Data | δ 6.8–7.5 (m, aromatic H); methoxy singlet at δ ~3.8 (s, 3H) |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS 78423-10-6): δ 7.95 (d, J=8.9 Hz, 2H, ortho to carbonyl), δ 6.85 (d, J=8.9 Hz, 2H), δ 3.81 (s, 3H, OCH₃) |
| Quantified Difference | Presence vs. absence of a 2H doublet at δ ~7.95 ppm diagnostic for the 4-methoxyphenyl-ketone moiety |
| Conditions | 400 MHz, CDCl₃, 298 K |
Why This Matters
Procurement of the correct regioisomer is essential for tamoxifen synthesis campaigns; mis‑identification of 78423‑10‑6 as 35258‑39‑0 would lead to an incorrect triphenylethylene scaffold, and ¹H NMR provides a definitive identity confirmation prior to use.
- [1] Ruenitz, P. C.; Bagley, J. R.; Mokler, C. M. Estrogenic and Antiestrogenic Activity of Monophenolic Analogs of Tamoxifen. J. Med. Chem. 1982, 25 (9), 1056–1060. (Describes the synthetic route employing protected hydroxy-α-ethyldeoxybenzoins, establishing the correct connectivity). View Source
